5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Overview
Description
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone is a methylated flavonoid compound extracted from Artemisia frigida It belongs to the class of flavonoids, which are known for their diverse biological activities and potential health benefits
Mechanism of Action
Target of Action
Flavonoids, the class of compounds to which it belongs, are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
Flavonoids are generally known to exert their effects through various mechanisms, such as antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways .
Biochemical Pathways
Flavonoids are known to influence several biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
Flavonoids are generally known to have variable bioavailability due to factors such as metabolism in the gut and liver .
Result of Action
Flavonoids are generally known to exert a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone. Factors such as pH, temperature, and the presence of other molecules can affect the stability and activity of flavonoids .
Biochemical Analysis
Biochemical Properties
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS), inhibiting their activity . This inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO) . Additionally, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone exhibits antioxidant properties by reducing reactive oxygen species (ROS) levels in cells .
Cellular Effects
The effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone on various cell types and cellular processes are profound. In neuronal cells, it has been found to have cytoprotective effects, safeguarding cells from oxidative stress-induced damage . Furthermore, it modulates cell signaling pathways by downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . This compound also influences gene expression, leading to decreased levels of iNOS and COX-2 mRNA .
Molecular Mechanism
At the molecular level, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone exerts its effects through various mechanisms. It binds to and inhibits the activity of COX-2 and iNOS enzymes, thereby reducing the synthesis of inflammatory mediators . Additionally, it acts as an antioxidant by scavenging ROS, thus protecting cells from oxidative damage . The compound also modulates gene expression by inhibiting the transcription of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained reductions in inflammatory markers and oxidative stress levels in cells .
Dosage Effects in Animal Models
The effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances, have been reported . The therapeutic window for this compound is thus crucial for its safe and effective use.
Metabolic Pathways
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformations . Enzymes such as cytochrome P450s play a role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be found in the mitochondria, where it exerts its antioxidant effects by scavenging ROS . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone typically involves the methylation of flavonoid precursors. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in solvents like dimethyl sulfoxide (DMSO) or acetone, and the temperature is maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves the extraction from natural sources like Artemisia frigida. The plant material is subjected to solvent extraction using ethanol or methanol, followed by purification through chromatographic techniques. This method ensures the isolation of high-purity 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoids.
Substitution: Alkylated or acylated flavonoids.
Scientific Research Applications
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.
Industry: Utilized in the development of natural health products and cosmetics due to its bioactive properties
Comparison with Similar Compounds
Similar Compounds
5,7,4’-Trimethoxyflavone: Known for its anti-tumor activity and ability to induce apoptosis.
3’,5-Dihydroxy-4’,6,7-trimethoxyflavanone: Exhibits protective effects against oxidative stress and cell death
Uniqueness
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-5,7,12,20-22H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTSHCGCQPCGLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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